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Extracellular adenosine 5'-triphosphate (ATP) is a critical signaling molecule in the nervous

system, acting as a potent neurotransmitter and neuromodulator. Its effects are mediated by

two families of purinergic receptors: the ionotropic P2X receptors, which are ligand-gated ion

channels, and the metabotropic P2Y receptors, which are G-protein coupled receptors. The

expression patterns and functional roles of these receptors vary significantly across different

neuronal subtypes, leading to diverse physiological and pathological outcomes. This guide

provides a comparative analysis of ATP signaling in two distinct and well-studied neuronal

populations: Dorsal Root Ganglion (DRG) neurons of the peripheral nervous system and

Cortical Pyramidal Neurons of the central nervous system.

Comparative Summary of ATP Signaling
ATP signaling elicits markedly different responses in peripheral sensory neurons compared to

central cortical neurons. In DRG neurons, particularly nociceptors, ATP signaling is

predominantly rapid and excitatory, playing a crucial role in pain transmission. This is largely

mediated by specific subtypes of P2X receptors. In contrast, ATP signaling in cortical neurons

is more modulatory, involving a complex interplay of both P2X and P2Y receptors that can

influence neuronal excitability, synaptic plasticity, and network activity.
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The table below summarizes the key quantitative and qualitative differences in ATP receptor

expression and the functional consequences of their activation in DRG sensory neurons versus

cortical pyramidal neurons.
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Feature
Dorsal Root Ganglion
(DRG) Sensory Neurons

Cortical Pyramidal
Neurons

Primary Function
Fast nociceptive transmission,

mechanosensation[1][2]

Neuromodulation, synaptic

plasticity, network inhibition[3]

Dominant Receptor Family P2X (Ionotropic)
P2Y (Metabotropic) and P2X

(Ionotropic)

Key P2X Subtypes

P2X3 (homomeric) and

P2X2/3 (heteromeric) are

selectively expressed on small-

diameter nociceptive

neurons[1][2][4].

P2X2, P2X4, and P2X6 are

expressed in the CNS. P2X4

receptors are found at the

periphery of postsynaptic

densities[2][5].

Key P2Y Subtypes P2Y1, P2Y2

P2Y1, P2Y2, P2Y4, P2Y6,

P2Y12[3][6][7][8]. P2Y1

activation can mobilize

intracellular Ca2+[7].

Response Kinetics

Fast and rapidly desensitizing

currents, especially from

P2X3-containing receptors[4]

[9].

Slower, modulatory responses.

P2Y activation leads to G-

protein signaling cascades[3]

[6]. P2X-mediated currents are

generally less rapid than in

DRG neurons.

Primary Downstream Effect

Rapid membrane

depolarization and action

potential initiation[5].

Modulation of ion channel

activity (e.g., K+ channels),

changes in intracellular Ca2+,

and regulation of gene

expression[3][7].

Functional Outcome
Sensation of pain, initiation of

reflex activity[1][10].

Modulation of synaptic

strength, facilitation of

GABAergic inhibition,

neuroprotection[3][8].

Response to Agonists

Highly sensitive to α,β-

methylene ATP (a P2X1/P2X3

agonist)[4].

ATP and UTP can activate

P2Y2 receptors. 2-MeSADP is

a potent P2Y1 agonist[6][7].
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Signaling Pathways and Mechanisms
The distinct receptor expression profiles in DRG and cortical neurons give rise to different

intracellular signaling pathways upon ATP binding.

ATP Signaling in a DRG Sensory Neuron
In nociceptive DRG neurons, ATP released from damaged cells binds predominantly to P2X3

and P2X2/3 receptors. This binding directly opens a non-selective cation channel, leading to a

rapid influx of Na+ and Ca2+. The resulting depolarization can be strong enough to trigger an

action potential, which is then propagated along the axon to the spinal cord, signaling pain.
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Caption: ATP signaling pathway in a DRG sensory neuron.

ATP Signaling in a Cortical Pyramidal Neuron
In cortical neurons, ATP can act on both P2X and P2Y receptors. Activation of Gq-coupled

P2Y1 or P2Y2 receptors by ATP initiates a second messenger cascade. This involves the

activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)
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and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG

activates Protein Kinase C (PKC). These pathways can modulate the activity of various ion

channels and transcription factors, leading to longer-term changes in neuronal function and

excitability.[3][6]
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Caption: Metabotropic ATP signaling in a cortical neuron.

Experimental Protocols
The characterization of ATP signaling in different neuronal subtypes relies on a combination of

electrophysiology and imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology for ATP-
Evoked Currents
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This method is used to record the ion currents that flow across the neuronal membrane in

response to ATP application, providing information on the kinetics and pharmacology of P2X

receptors.

Methodology:

Cell Preparation: Acutely dissociate DRG neurons or prepare cortical brain slices from

rodents. Alternatively, use primary neuronal cultures.

Recording Setup: Place the preparation on the stage of an upright microscope equipped for

patch-clamp recording. Continuously perfuse with an external bath solution.

Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the

intracellular ionic environment. A typical solution contains (in mM): 140 CsCl, 10 HEPES, 5

Mg-ATP, and 5 EGTA, with pH adjusted to 7.2 with CsOH. Cs+ is used to block K+ channels

to better isolate the ATP-gated currents.

External Solution (Bath): The standard external solution contains (in mM): 132 NaCl, 5 KCl, 1

MgCl2, 2 CaCl2, 10 glucose, and 10 HEPES, with pH adjusted to 7.4.[11]

Recording: Establish a whole-cell patch-clamp configuration on a target neuron, clamping

the membrane potential at -70 mV.

ATP Application: Apply ATP or specific P2 receptor agonists (e.g., α,β-meATP) rapidly onto

the cell using a local perfusion system.

Data Acquisition: Record the resulting inward currents using a patch-clamp amplifier and

acquisition software. Analyze the current amplitude, activation, and desensitization kinetics.

Calcium Imaging of ATP-Evoked Responses
This technique visualizes changes in intracellular calcium concentration ([Ca2+]i) following ATP

receptor activation, which is a hallmark of both P2X (via Ca2+ influx) and P2Y (via Ca2+

release from stores) signaling.[12][13]

Methodology:
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Cell Preparation and Dye Loading: Culture cortical or DRG neurons on glass coverslips.

Load the cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by

incubating them in a solution containing the dye for 30-45 minutes at 37°C.[14]

Imaging Setup: Place the coverslip in a perfusion chamber on the stage of an inverted

fluorescence microscope equipped with a camera.

Stimulation: Perfuse the cells with a standard external solution. To elicit a response, switch to

a solution containing ATP or another agonist for a brief period.

Image Acquisition: Capture fluorescence images at regular intervals (e.g., every 1-2

seconds) before, during, and after agonist application.

Data Analysis: Select regions of interest (ROIs) corresponding to individual cell bodies.

Quantify the change in fluorescence intensity over time, which reflects the change in [Ca2+]i.

For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is

calculated.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a calcium imaging experiment designed

to compare ATP responses in different neuronal populations.
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Caption: Workflow for comparative calcium imaging of ATP responses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10823099/
https://academic.oup.com/bja/article-pdf/84/4/476/18263568/840476.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4812485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4812485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1565824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1565824/
https://royalsocietypublishing.org/rstb/article/371/1700/20150427/22894/P2X-receptorsP2X-receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3360094/
https://www.researchgate.net/figure/Activation-of-P2Y-1-Rs-in-cortical-neurons-induces-Ca-2-mobilization-and-ERK_fig1_46288234
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4648799/
https://en.wikipedia.org/wiki/P2X_purinoreceptor
https://www.neuromics.com/atp-and-pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC2234476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2234476/
https://www.jove.com/v/63338/visualizing-shifts-on-neuron-glia-circuit-with-calcium-imaging
https://www.jove.com/v/63338/visualizing-shifts-on-neuron-glia-circuit-with-calcium-imaging
https://pubmed.ncbi.nlm.nih.gov/8126555/
https://pubmed.ncbi.nlm.nih.gov/8126555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1574277/
https://www.benchchem.com/product/b1232274#comparative-study-of-atp-signaling-in-different-neuronal-subtypes
https://www.benchchem.com/product/b1232274#comparative-study-of-atp-signaling-in-different-neuronal-subtypes
https://www.benchchem.com/product/b1232274#comparative-study-of-atp-signaling-in-different-neuronal-subtypes
https://www.benchchem.com/product/b1232274#comparative-study-of-atp-signaling-in-different-neuronal-subtypes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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